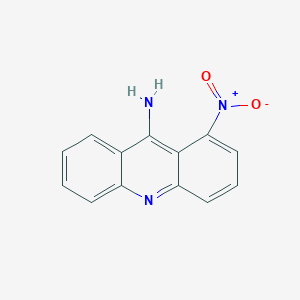

1-Nitro-9-aminoacridine

Beschreibung

BenchChem offers high-quality 1-Nitro-9-aminoacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitro-9-aminoacridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitroacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(12(10)13)16(17)18/h1-7H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQZSOCPFYNJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176330 | |

| Record name | 1-Nitro-9-aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21914-54-5 | |

| Record name | 1-Nitro-9-aminoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021914545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-9-aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Acridine Derivatives in Chemical Biology

Acridine (B1665455), a nitrogen-containing heterocyclic compound, was first isolated from coal tar in 1870. nih.govresearchgate.net Its derivatives have since become a significant class of compounds in medicinal chemistry and chemical biology. The initial interest in acridine derivatives was sparked by their biological activities, leading to the development of antimalarial drugs like mepacrine during World War II. nih.gov The planar structure of the acridine ring is a key feature, allowing it to intercalate between the base pairs of DNA, a mode of action that became a central theme in the study of these compounds. researchgate.netmdpi.comwiserpub.com This interaction with DNA disrupts cellular processes and is the basis for the antibacterial and anticancer properties of many acridine derivatives. researchgate.netresearchgate.net

Over the decades, research has expanded to explore a wide array of substituted acridines, including 9-aminoacridine (B1665356) and its analogues. researchgate.netub.edu The introduction of different functional groups onto the acridine scaffold has been a strategy to modulate their physicochemical and pharmacological properties, leading to compounds with enhanced biological activity and specificity. mdpi.com For instance, the development of 9-aminoacridine derivatives was a significant step, as these compounds showed promise as anticancer agents due to their ability to interfere with DNA replication and transcription. researchgate.netresearchgate.netnih.gov The understanding of their mechanism of action has evolved from simple DNA intercalation to more complex interactions with cellular machinery, including enzymes like topoisomerases and telomerase. researchgate.net

Significance of 1 Nitro 9 Aminoacridine As a Chemical Probe and Research Tool

1-Nitro-9-aminoacridine has emerged as a particularly important derivative within the acridine (B1665455) family for chemical biology research. The introduction of a nitro group at the 1-position of the 9-aminoacridine (B1665356) core significantly enhances its biological activity. oup.comnih.gov This modification has been shown to increase its mutagenic activity and cytotoxic potency. oup.comnih.govresearchgate.net

A key aspect of 1-nitro-9-aminoacridine's utility as a research tool is its role as a DNA intercalator. nih.gov The planar acridine ring inserts itself between DNA base pairs, while the nitro group plays a crucial role in its mechanism of action. nih.govtandfonline.com Unlike its parent compound, 1-nitro-9-aminoacridine can form covalent bonds with DNA, leading to crosslinking. nih.govtandfonline.com This crosslinking activity is believed to be a major contributor to its potent biological effects. nih.gov

Furthermore, derivatives of 1-nitro-9-aminoacridine, such as Nitracrine (Ledakrin), have been investigated for their antitumor properties. tandfonline.comclockss.org These compounds serve as valuable probes to study the mechanisms of DNA damage and repair, as well as cellular responses to such damage. The ability of 1-nitro-9-aminoacridine to act as a fluorescent probe has also been noted, a property shared by many acridine derivatives, allowing for its use in bioimaging applications. researchgate.netebi.ac.uk

Interactive Data Table: Properties of Acridine Derivatives

| Compound Name | Molecular Formula | Key Features | Primary Research Application |

| Acridine | C13H9N | Planar heterocyclic structure | Parent compound for synthesis |

| 9-Aminoacridine | C13H10N2 | Amino group at position 9 enhances DNA binding | DNA intercalator, fluorescent probe |

| 1-Nitro-9-aminoacridine | C13H9N3O2 | Nitro group at position 1 enhances biological activity | DNA cross-linking agent, chemical probe |

| Nitracrine (Ledakrin) | C20H24N4O2 | Derivative of 1-nitro-9-aminoacridine | Antitumor agent, DNA cross-linking studies |

Evolution of Research Objectives for 1 Nitro 9 Aminoacridine in Mechanistic Studies

Strategic Synthesis of 1-Nitro-9-aminoacridine: Optimization of Reaction Conditions and Yield for Research Scale

Further optimization efforts have focused on the reduction of the nitro group and the substitution of the chlorine at C-9. For instance, the reduction of a nitro group to an amine can be achieved using stannous chloride (SnCl2). rsc.org However, this reaction can sometimes lead to unintended side products, such as the introduction of a chlorine atom at the C-9 position. rsc.org

The development of one-pot synthetic routes represents a significant advancement in the efficient production of 9-aminoacridine (B1665356) derivatives. A palladium-catalyzed Buchwald-Hartwig amination followed by an acid-mediated cycloaromatization allows for the synthesis of a variety of functionalized 9-aminoacridines from readily available starting materials in good to excellent yields. arkat-usa.org This method has been successfully scaled up to gram quantities. arkat-usa.org

Design and Synthesis of Analogs and Conjugates for Mechanistic Elucidation

To probe the mechanisms of action and explore new biological activities, a wide range of analogs and conjugates of 1-nitro-9-aminoacridine have been designed and synthesized.

The introduction of various substituents at different positions on the acridine (B1665455) core can significantly modulate the compound's properties. The nature and position of these substituents are critical determinants of biological activity. nih.gov

The electronic properties of substituents play a crucial role. For example, the presence of a nitro group, an electron-withdrawing group, at the C3 position enhances the electrophilicity of the acridine core compared to the unsubstituted 9-chloroacridine. Conversely, electron-donating groups can also influence activity. Structure-activity relationship (SAR) studies have indicated that strong electron-donating groups at position 2 and weak electron-withdrawing groups at position 6 can considerably increase antiproliferative activity. mdpi.com

Steric effects also have a substantial impact. The introduction of a bulky nitro group at the 1-position can cause the amino group at the 9-position to be pushed out of the plane of the acridine ring, which can affect its interaction with biological targets. clockss.org Similarly, bulky substituents at other positions can lead to a drastic decrease in antiproliferative activity, highlighting the importance of the steric profile. mdpi.com

Table 1: Effects of Substituents on the Acridine Core

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 1 | Bulky (e.g., Nitro) | Steric hindrance, potential alteration of planarity clockss.org |

| 2 | Strong Electron-Donating | Increased antiproliferative activity mdpi.com |

| 3 | Electron-Withdrawing (e.g., Nitro) | Enhanced electrophilicity |

| 6 | Weak Electron-Withdrawing | Increased antiproliferative activity mdpi.com |

| 7 | Hydroxy or Methoxy | No substantial impact on the activity of some acridinones psu.edu |

| 8 | Hydroxy | Can undergo oxidation, relevant for biological activity psu.edu |

Conjugating 1-nitro-9-aminoacridine to peptides and other biomolecules is a key strategy for enhancing its therapeutic potential and for targeted research. nih.govresearcher.life These conjugates are often designed to improve bioavailability and target specific cellular components. nih.govresearcher.life

Solid-phase synthesis has proven to be an efficient method for creating these conjugates. nih.govresearcher.life This technique allows for the controlled, stepwise addition of amino acids or other building blocks to the acridine scaffold. nih.gov The optimization of amide bond formation between 1-nitro-9-aminoacridine and peptidyl fragments is a critical aspect of this process. nih.govresearcher.life For example, new tuftsin/retro-tuftsin conjugates of 1-nitroacridine have been synthesized using a classical fluorenylmethoxycarbonyl (Fmoc) solid-phase procedure. acs.org Another approach involves the nucleophilic substitution reaction between the amine group of a peptide and C-9 of a 4-methyl-1-nitro-9-phenoxyacridine precursor. ajpamc.com

These conjugation strategies have been used to create a new class of potential chemotherapeutics with dual mechanisms of action. nih.govresearcher.life For instance, peptide-acridine conjugates have been developed to target G-quadruplex DNA structures with high affinity and specificity. researchgate.net

The synthesis of dimeric and multimeric acridine constructs is another important area of research, driven by the hypothesis that bis-intercalation (the insertion of two acridine moieties into DNA) could lead to enhanced DNA binding and biological activity. thieme-connect.com

Various strategies have been employed to create these larger molecules. One approach involves the nucleophilic attack of a key intermediate, such as 2-bromomethyl-9-chloro-7-methoxyacridine, by alkyl diamines to yield both dimers and tetramers. thieme-connect.com Another method involves linking two 1-nitro-9-aminoacridine units with flexible or rigid linkers, such as spermine (B22157) or a dipiperidine-type linker. capes.gov.br Unsymmetrical bisacridines, which consist of an imidazoacridinone and a 1-nitroacridine monomer connected by a flexible linker, have also been synthesized and studied. mdpi.com

These dimeric and multimeric structures have shown promising results in various research contexts. For example, bis-acridines have demonstrated higher activity than their corresponding monomers in interrupting the protein association of proteins related to Alzheimer's and prion diseases. nih.gov

Conjugation Strategies with Peptidyl Fragments and Other Biomolecules for Targeted Research

Derivatization Techniques for Functional Probes in Advanced Research

The unique properties of the acridine scaffold make it an excellent platform for the development of functional probes for advanced research applications.

The inherent fluorescence of the acridine ring system is a valuable tool for biological investigations. researchgate.net This property allows for the use of acridine derivatives as fluorescent probes to study cellular processes, such as cell cycle determination and nucleic acid staining. rsc.org

Quaternized derivatives of acridine orange, for example, have been developed for use in fluorescence flow cytometry to quantify reticulocyte levels in whole blood. google.com These derivatives exhibit distinct monomer and dimer peaks in their absorption spectra, which can be utilized for analytical purposes. google.com The stability of these fluorescent probes is a key consideration, with some benzyl (B1604629) derivatives showing significantly less degradation over time compared to the parent acridine orange. google.com

The introduction of a nitro group can influence the fluorescent properties of the acridine core. While the primary focus of many studies on 1-nitro-9-aminoacridine is its biological activity, the impact of the nitro group on its fluorescence characteristics is an important consideration for its use as a functional probe. The steric effects of the 1-nitro group can alter the electronic conjugation of the 9-amino substituent with the acridine ring, which in turn can affect its spectroscopic properties. clockss.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Nitro-9-aminoacridine |

| 6,9-dichloro-2-methoxy-4-nitroacridine |

| 9-chloroacridine |

| Acridine orange |

| Imidazoacridinone |

| Tuftsin |

| Retro-tuftsin |

| 2-bromomethyl-9-chloro-7-methoxyacridine |

| 4-methyl-1-nitro-9-phenoxyacridine |

| Spermine |

Nucleic Acid Interaction Mechanisms

1-Nitro-9-aminoacridine, also known as Nitracrine or Ledakrin, exerts its biological effects primarily through complex interactions with nucleic acids. The core mechanism involves both non-covalent and covalent binding to DNA, which subsequently disrupts critical cellular processes such as DNA replication, transcription, and repair. nih.govnih.gov The planar acridine ring of the molecule facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. nih.govresearchgate.net However, the most significant aspect of its activity stems from the metabolic activation of its 1-nitro group, which leads to the formation of covalent adducts with DNA and the creation of DNA-protein and interstrand crosslinks. nih.gov This covalent modification is considered more critical to its biological function than its simple intercalative ability. nih.gov

The initial interaction of 1-Nitro-9-aminoacridine with the genome is characterized by the intercalation of its planar three-ring acridine system into the DNA double helix. nih.gov This mode of binding is a common feature among acridine derivatives, serving as an anchoring mechanism that positions the drug for subsequent reactions. researchgate.net While the binding itself is a reversible, non-covalent interaction, it induces significant structural changes in the DNA. nih.govmedchemexpress.com

Regarding sequence specificity, the binding of 1-Nitro-9-aminoacridine and related compounds to nucleic acids does not appear to be highly specific. However, some studies on acridine-based intercalators suggest that in the absence of strong stereochemical requirements, the TA/TA dinucleotide sequence may serve as a preferred or default binding site. mostwiedzy.pl The covalent binding that follows metabolic activation has been shown to occur with purine (B94841) nucleotides.

The 1-nitro group is a critical determinant of the potent biological activity of 1-Nitro-9-aminoacridine. nih.gov Unlike its des-nitro analogs, which act primarily as simple intercalators, Nitracrine's cytotoxicity is profoundly linked to the chemical reactivity of this nitro group. nih.govbibliotekanauki.pl In cellular environments, particularly under hypoxic (low oxygen) conditions, the nitro group undergoes metabolic reduction. nih.gov This activation process, which can be mimicked in vitro by chemical reducing agents like dithiothreitol (B142953) (DTT), transforms the relatively inert parent drug into a highly reactive electrophilic species. nih.govbibliotekanauki.pl

1-Nitro-9-aminoacridine and its parent compound, 9-aminoacridine, are potent inhibitors of RNA synthesis. nih.govmedchemexpress.commdpi.com This inhibition disrupts the production of new ribosomes, a process essential for protein synthesis and cell growth, known as ribosome biogenesis. mdpi.comresearchgate.netresearchgate.net The mechanism is twofold: the drug inhibits both the transcription of ribosomal DNA (rDNA) by RNA polymerase I to produce precursor ribosomal RNA (pre-rRNA), and it also interferes with the subsequent processing and maturation of these pre-rRNA molecules. mdpi.comresearchgate.net

The inhibition of pre-rRNA processing is likely facilitated by the ability of the acridine ring to bind directly to RNA structures. mdpi.com In vitro assays have confirmed that 9-aminoacridine can bind to RNA, which would disrupt the complex series of cleavage and modification events required to form mature ribosomal RNAs (like 18S, 5.8S, and 28S rRNA). mdpi.comwikipedia.org Studies have shown that while the compound has only a slight effect on RNA synthesis in isolated cell nuclei, its inhibitory effect is strong in living cells. nih.gov This suggests that, similar to its DNA-damaging activity, metabolic activation is required for its potent effect on RNA synthesis and ribosome biogenesis. nih.govbibliotekanauki.pl The resulting shutdown of ribosome production is a key factor in the compound's cytostatic and cytotoxic effects. nih.gov

Acridine derivatives are a well-established class of topoisomerase inhibitors. researchgate.netrsc.org These enzymes are essential for resolving topological problems in DNA that arise during replication, transcription, and recombination. mdpi.commdpi.com 1-Nitro-9-aminoacridine interferes with the activity of both type I and type II topoisomerases.

Studies on topoisomerase I (topo I) from L1210 cells revealed that Nitracrine's inhibitory action is dependent on its metabolic activation. bibliotekanauki.pl In the absence of a reducing agent, Nitracrine is a poor inhibitor of topo I. However, upon preincubation with dithiothreitol (DTT), which reduces the nitro group, the compound significantly inhibits the relaxation of supercoiled DNA by topo I. bibliotekanauki.pl This suggests that the activated form of the drug is responsible for the inhibition, likely by forming covalent adducts with the enzyme or the DNA within the enzyme-DNA complex. bibliotekanauki.pl

Acridines are also known to act as topoisomerase II (topo II) "poisons". mdpi.comnih.govmdpi.com This mechanism does not involve inhibiting the enzyme's catalytic activity directly but rather stabilizing the "cleavage complex," an intermediate in the topo II reaction cycle where both strands of the DNA are cut and covalently attached to the enzyme. nih.govembopress.org By trapping the enzyme in this state, the drug converts topo II into a DNA-damaging agent, effectively creating permanent double-strand breaks that can trigger cell death. mdpi.comembopress.org While this is a general mechanism for the acridine class, derivatives of 1-nitro-9-aminoacridine have specifically been shown to inhibit topoisomerase II. rsc.orgmdpi.commdpi.com

| Compound | Target Enzyme | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 1-Nitro-9-aminoacridine (Nitracrine) | Topoisomerase I | Inhibition (requires reductive activation) | Inhibits DNA relaxation only after activation by DTT. | bibliotekanauki.pl |

| Acridine Derivatives (General) | Topoisomerase II | Poisoning (Cleavage Complex Stabilization) | Stabilizes the covalent enzyme-DNA intermediate, leading to double-strand breaks. | mdpi.comnih.govembopress.org |

| Thiazolidinone-acridines | Topoisomerase I & II | Inhibition | A derivative inhibited topoisomerase II at a concentration of 5 μM. | rsc.org |

| Imidazoacridinone C-1311 | Topoisomerase II | Inhibition/Poisoning | An anti-cancer compound that intercalates into DNA and inhibits human topo II. | mdpi.com |

The extensive DNA damage caused by 1-Nitro-9-aminoacridine, particularly the formation of covalent adducts and interstrand crosslinks, presents a formidable obstacle to DNA replication and repair machinery. nih.govnih.gov The covalent lesions physically block the progression of DNA polymerases, leading to the stalling of replication forks and the inhibition of DNA synthesis. medchemexpress.comacs.org

Furthermore, the compound actively interferes with the cell's DNA damage response (DDR). The related compound 9-aminoacridine has been shown to disrupt the DDR by directly suppressing the phosphorylation of histone variant H2AX at serine 139 (a modification known as γH2AX). oup.com The formation of γH2AX is a critical early step in recruiting repair proteins to sites of DNA damage, so its inhibition effectively cripples the cell's ability to mount a proper repair response. oup.com This suppression of the DDR contributes to the compound's chromosome-damaging potential. oup.com Additionally, studies with the acridine derivative quinacrine (B1676205) have shown it can compromise the base excision repair (BER) pathway, one of the primary systems for repairing oxidative DNA damage and single-strand breaks. nih.govmdpi.com By inhibiting multiple repair pathways, 1-Nitro-9-aminoacridine ensures that the DNA lesions it creates are more likely to persist and trigger cell death. frontiersin.orgmdpi.com

Influence on DNA Conformation and Topology

Molecular Mechanisms of Action and Interaction Dynamics

Protein Interaction Profiles

Enzyme Inhibition and Activation Mechanisms Beyond Topoisomerases

While 9-aminoacridine derivatives are well-documented as DNA intercalators and topoisomerase inhibitors, their interactions extend to other critical cellular enzymes. oup.comnih.gov For instance, derivatives of 9-aminoacridine have been shown to inhibit enzymes involved in multidrug resistance. oup.com Some 9-aminoacridine analogs also act as inhibitors of cysteine proteases. google.com The structural features of these compounds, particularly the acridine scaffold, are crucial for their inhibitory activities. acs.org For example, the removal of the acridine moiety from certain branched peptides leads to a significant reduction in their inhibitory effects on bacterial growth, underscoring the importance of this structural component in enzyme interaction. acs.org

The inhibitory potential of acridine derivatives is not limited to topoisomerases. Amsacrine (B1665488), a 9-aminoacridine derivative, was the first synthetic compound approved for clinical use that functions as a topoisomerase II poison. nih.gov The molecular mechanism for other acridine derivatives, such as triazoloacridinone C-1305 and imidazoacridinone C-1311, also involves the formation of a complex that stabilizes topoisomerase II. nih.gov This highlights the potential for developing novel antifungals by targeting fungal topoisomerases. nih.gov

Interaction with Serum Proteins and Its Implications for Distribution Studies

The interaction of 9-aminoacridine derivatives with serum proteins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a critical factor in their distribution and bioavailability. researchgate.net Studies have shown that 9-aminoacridine hydrochloride hydrate (B1144303) (9AA-HCl) forms ground-state complexes with both BSA and HSA, though the binding modes differ. researchgate.net

Thermodynamic analysis indicates that the binding of 9AA-HCl to BSA is primarily driven by enthalpy changes, with a binding stoichiometry of 1:1. researchgate.net In contrast, entropy changes primarily control the binding to HSA, with a 1:2 stoichiometry. researchgate.net These differences are attributed to the larger binding site pocket in HSA, which is approximately 1.7 times larger than that of BSA, allowing it to accommodate more than one ligand molecule. researchgate.net Spectroscopic and molecular modeling studies have confirmed these differential binding affinities and modes. researchgate.net The fluorescence of acridine and some of its 9-amino derivatives is quenched upon binding to HSA, indicating a single protein fixation site. nih.gov

Modulation of Signal Transduction Pathways (e.g., NF-κB, HER2)

1-Nitro-9-aminoacridine and its analogs can significantly modulate key signal transduction pathways implicated in cell survival and proliferation. Notably, quinacrine, a 9-aminoacridine derivative, has been shown to suppress the nuclear factor-κB (NF-κB) signaling pathway. researchgate.net This suppression is a key aspect of its anticancer activity, as active NF-κB signaling promotes tumor cell proliferation and inhibits apoptosis. google.comresearchgate.net The induction of p53 function by some 9-aminoacridine derivatives is mediated by the suppression of NF-κB activity without causing genotoxic stress. google.com

In addition to the NF-κB pathway, 9-aminoacridine derivatives also affect other signaling cascades. Research indicates that these compounds can target the PI3K/AKT/mTOR pathway. oup.com While direct modulation of the HER2 pathway by 1-nitro-9-aminoacridine is not extensively documented in the provided context, the broader class of 9-aminoacridine derivatives is known to influence pathways that are often dysregulated in cancers where HER2 is overexpressed. kisti.re.kr

Redox Cycling and Reactive Oxygen Species (ROS) Generation

Mechanisms of Superoxide (B77818) and Hydrogen Peroxide Production

The generation of reactive oxygen species (ROS), including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), is a recognized mechanism of action for some cytotoxic compounds. d-nb.info While the direct mechanisms for 1-nitro-9-aminoacridine are not fully detailed in the provided search results, the process of redox cycling is a key contributor to ROS production for similar compounds. d-nb.info Redox cycling involves the repeated reduction and oxidation of a molecule, which in the presence of oxygen, can lead to the formation of superoxide radicals. d-nb.info

Mitochondria are a primary site of cellular ROS production, with at least eleven distinct sites capable of leaking electrons to oxygen to form O₂⁻ and H₂O₂. nih.gov The production of these species is influenced by the cell's bioenergetic state and the substrates being oxidized. nih.gov For instance, certain metal chelators can engage in redox cycling when complexed with cellular metals like copper, leading to the generation of hydroxyl radicals. d-nb.info This process can be a significant contributor to cellular toxicity. d-nb.info

Impact on Cellular Redox Homeostasis

The production of ROS by compounds like 1-nitro-9-aminoacridine can significantly impact cellular redox homeostasis. semanticscholar.org This delicate balance between the production of oxidants and the capacity of the cell's antioxidant defense systems is crucial for normal cellular function. semanticscholar.orgmdpi.com An overproduction of ROS leads to oxidative stress, a condition characterized by an imbalance that can damage cellular macromolecules such as proteins, lipids, and DNA. semanticscholar.org

Cellular and Subcellular Research Approaches

Intracellular Distribution and Subcellular Localization Mechanisms

The cellular uptake and subsequent distribution of 1-nitro-9-aminoacridine and its derivatives are critical to their biological activity. Research indicates that these compounds can traverse the cell membrane and localize within specific subcellular compartments, most notably the nucleus.

Nuclear Accumulation and Chromatin Association

Derivatives of 1-nitro-9-aminoacridine have been shown to accumulate in the cell nucleus. scispace.com This nuclear localization is a consequence of their ability to intercalate into DNA. researchgate.netresearchgate.net The planar structure of the acridine (B1665455) ring allows it to insert between the base pairs of the DNA double helix, forming a stable complex. researchgate.netmedicinacomplementar.com.br This interaction with DNA is considered a primary mechanism for the cytostatic and cytotoxic effects of these compounds, as it can interfere with essential cellular processes like DNA replication and transcription. scispace.comnih.gov Studies have demonstrated that the biological activity of 1-nitroacridine derivatives is more dependent on their ability to covalently bind to DNA and form crosslinks than on their simple intercalation ability. nih.gov This covalent binding and crosslink formation can lead to significant DNA damage. tandfonline.com

The association with chromatin is a key aspect of the action of these compounds. Chromatin, the complex of DNA and proteins (mainly histones) in eukaryotic cells, can exist in a condensed (heterochromatin) or less condensed (euchromatin) state, which influences gene expression. oup.com The interaction of 1-nitro-9-aminoacridines with DNA within the chromatin structure can induce significant ultrastructural changes, such as nucleolar segregation and chromatin margination. researchgate.netnih.gov

Cellular Response Pathways (Mechanistic Focus)

The interaction of 1-nitro-9-aminoacridine with cellular components triggers a cascade of response pathways, ultimately leading to cell death. The mechanistic focus of research has been on the induction of programmed cell death.

Induction of Programmed Cell Death Mechanisms

1-Nitro-9-aminoacridine and its analogs are potent inducers of programmed cell death, primarily through the activation of apoptosis. medicinacomplementar.com.brgoogle.com

A significant body of research demonstrates that 1-nitro-9-aminoacridine derivatives activate the apoptotic cascade in various cancer cell lines. A key event in this process is the activation of effector caspases, such as caspase-3 and caspase-7. researchgate.netnih.govencyclopedia.pub The activation of these caspases is a point of convergence for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. thermofisher.combio-rad-antibodies.com

Once activated, caspase-3 and -7 cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.com One of the most important substrates for caspase-3 is Poly (ADP-ribose) polymerase (PARP). bio-rad-antibodies.com The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. nih.govencyclopedia.pubbio-rad-antibodies.com This cleavage inactivates PARP, an enzyme involved in DNA repair, thus preventing the cell from repairing the DNA damage induced by the compound and ensuring the progression of apoptosis. bio-rad-antibodies.commdpi.com Studies have shown that 9-aminoacridine (B1665356) stimulates caspase-3/7, resulting in PARP cleavage. nih.govencyclopedia.pub The induction of apoptosis by these compounds can also involve the activation of initiator caspases like caspase-9, which is associated with the mitochondrial pathway. researchgate.netthermofisher.com

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 9-aminoacridine (9AA) | Infectious leukemic cells | Stimulates caspase-3/7, results in PARP cleavage. | nih.govencyclopedia.pub |

| Amsacrine (B1665488) (a 9-aminoacridine derivative) | Human leukemia U937 cells | Characterized by caspase-9 and caspase-3 activation and mitochondrial depolarization. | researchgate.net |

| Thiazacridine derivatives (ATZD) | Human colon carcinoma HCT-8 cells | Increased activation of caspases 3/7, mitochondrial depolarization. | researchgate.net |

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context and stimulus. While the primary mode of cell death induced by 1-nitro-9-aminoacridine is apoptosis, there is evidence that related acridine compounds can modulate autophagy. plos.org For example, quinacrine (B1676205), a well-known acridine derivative, is a late-stage autophagy inhibitor. plos.org It is thought to exert this effect through its lysosomotropic properties, leading to the accumulation of autophagic vacuoles. plos.orgaacrjournals.org

Cell Cycle Perturbation Mechanisms

The compound 1-Nitro-9-aminoacridine and its derivatives, often referred to as Nitracrine, exert significant influence over the cell cycle, a fundamental process regulating cell proliferation. Research indicates that these compounds can induce cell cycle arrest, a state where the cell halts its progression through the cycle, often as a response to cellular stress or DNA damage.

Derivatives of 1-nitro-9-aminoacridine have been shown to inhibit the cell cycle primarily in the G2 phase, which is the final checkpoint before mitosis. mostwiedzy.pl This arrest prevents damaged cells from dividing and propagating potential mutations. The molecular mechanism underlying this G2 arrest is linked to the compound's ability to act as a topoisomerase II inhibitor. mostwiedzy.pl Topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription. By stabilizing the complex between topoisomerase II and DNA, these acridine derivatives create DNA strand breaks, which in turn trigger the G2/M checkpoint. mostwiedzy.plaacrjournals.org

Furthermore, studies on related acridine compounds have demonstrated that cell cycle arrest can be associated with the modulation of key regulatory proteins. For instance, the induction of G2/M arrest has been linked to increased levels of the p53 and p21 proteins. nih.gov The p53 protein, a critical tumor suppressor, can halt the cell cycle in response to DNA damage, while p21 is a cyclin-dependent kinase (CDK) inhibitor that enforces the p53-mediated arrest. In some contexts, related compounds have been observed to cause arrest in the G1 phase through the downregulation of proteins like cyclin D1. nih.gov The mechanism of action for 9-aminoacridine-based drugs often involves the induction of cell cycle arrest and apoptosis through signaling pathways such as PI3K/AKT/mTOR, NF-κB, and p53. frontiersin.org

| Cell Cycle Phase | Key Protein Modulated | Effect of 1-Nitro-9-aminoacridine Derivatives |

| G2/M Phase | Topoisomerase II | Inhibition, leading to DNA breaks and arrest mostwiedzy.pl |

| p53 | Increased levels, promoting arrest nih.gov | |

| p21 | Increased levels, enforcing arrest nih.gov | |

| G1 Phase | Cyclin D1 | Downregulation (observed with related compounds) nih.gov |

Cellular Senescence Induction

Cellular senescence is a state of irreversible growth arrest where cells cease to divide but remain metabolically active. nih.govfrontiersin.org This process serves as a natural barrier against the proliferation of damaged or cancerous cells. sens.org DNA-damaging agents are known inducers of senescence. nih.gov

Studies on DNA-damaging agents with similar functionalities, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), have shown the capacity to induce a senescence-like state. nih.govnih.gov In colon cancer cell lines, higher concentrations of MNNG led to a G0/G1 phase arrest characteristic of senescence, which was confirmed by the increased expression of senescence-associated β-galactosidase (SA-β-gal), a key biomarker for senescent cells. nih.govnih.gov Interestingly, this senescence-like arrest was associated with decreased levels of p53 protein, suggesting a p53-independent pathway in this specific context. nih.gov

While direct studies extensively detailing senescence induction specifically by 1-Nitro-9-aminoacridine are limited, its known mechanism as a DNA-damaging agent suggests its potential to trigger this cellular response. The accumulation of DNA damage, a primary consequence of 1-Nitro-9-aminoacridine activity, is a well-established trigger for cellular senescence. frontiersin.org This process is a crucial anti-cancer mechanism, preventing the propagation of cells that have sustained significant genomic insults. cellsignal.com The induction of senescence is often accompanied by the secretion of a complex mix of signaling molecules known as the senescence-associated secretory phenotype (SASP), which can have profound effects on the surrounding tissue microenvironment. nih.gov

Mechanisms of Resistance in Cellular Models

The development of resistance to chemotherapeutic agents is a major obstacle in cancer treatment. Cellular models have been instrumental in elucidating the mechanisms by which cancer cells become resistant to compounds like 1-Nitro-9-aminoacridine.

One of the primary mechanisms of resistance is the active efflux of the drug from the cancer cell, which prevents the compound from reaching its intracellular target at a sufficient concentration. This process is often mediated by ATP-binding cassette (ABC) transporters, which are membrane proteins that function as drug efflux pumps. researchgate.net These transporters can extrude a wide range of structurally and functionally diverse compounds, leading to a phenomenon known as multidrug resistance (MDR). researchgate.net

Another potential mechanism of resistance involves the biotransformation of the drug into a less active metabolite. For some 1-nitro-9-aminoacridine derivatives, biotransformation is crucial for their cytotoxic activity. mdpi.com Therefore, alterations in the metabolic pathways responsible for this activation, such as changes in the activity of specific enzymes, could lead to drug resistance. Conjugation with molecules like glutathione, a process that typically detoxifies foreign compounds, can also play a role. mdpi.com If cancer cells upregulate glutathione-S-transferase (GST) activity, they may more effectively neutralize and excrete the drug.

Finally, resistance can arise from modifications to the drug's molecular target. frontiersin.org Since 1-Nitro-9-aminoacridine derivatives are known to intercalate into DNA and inhibit topoisomerase II, mutations in the topoisomerase II enzyme that reduce its affinity for the drug could confer resistance. mostwiedzy.placs.org Similarly, enhanced DNA repair mechanisms within the cancer cell could counteract the DNA damage induced by the compound, allowing the cell to survive and proliferate despite treatment.

Influence on Gene Expression and Protein Synthesis Mechanisms

1-Nitro-9-aminoacridine and its parent compound, 9-aminoacridine, exert profound effects on gene expression, primarily through the inhibition of transcription. medicinacomplementar.com.br A key target of these compounds is the machinery responsible for ribosomal RNA (rRNA) synthesis. nih.gov Ribosomes are essential for protein synthesis, and their biogenesis is a major metabolic activity in proliferating cells. nih.gov

Research has shown that 1-nitroacridine derivatives strongly inhibit RNA biosynthesis in living cells. nih.gov This inhibition leads to significant ultrastructural changes in the nucleolus, the primary site of ribosome biogenesis. nih.gov The mechanism involves the shutdown of pre-rRNA synthesis. nih.gov This is achieved by destabilizing key factors, such as the upstream binding factor (UBF), that are required to recruit RNA polymerase I to ribosomal DNA promoters. nih.gov The inhibition of topoisomerases by these compounds can also induce torsional stress on ribosomal DNA, further contributing to the loss of RNA polymerase I function. nih.gov The downregulation of rRNA transcription is a known trigger for various cellular responses, including cell cycle arrest and differentiation. plos.org

Beyond rRNA synthesis, these acridine compounds also modulate the activity of key transcription factors that regulate stress-related and survival pathways. For example, 9-aminoacridine has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that promotes inflammation, cell survival, and proliferation. medicinacomplementar.com.br By inhibiting NF-κB, these compounds can reactivate the tumor suppressor p53 in cancer cells where it is suppressed by an NF-κB-dependent mechanism. medicinacomplementar.com.br

| Molecular Target | Effect of 1-Nitro-9-aminoacridine Derivatives | Consequence |

| rRNA Synthesis | Inhibition of RNA Polymerase I function nih.gov | Shutdown of ribosome biogenesis nih.gov |

| Destabilization of Upstream Binding Factor (UBF) nih.gov | Inhibition of pre-rRNA synthesis nih.gov | |

| Transcription Factors | Inhibition of NF-κB medicinacomplementar.com.br | Reactivation of p53; reduced cell survival medicinacomplementar.com.br |

| Inhibition of HSF-1 medicinacomplementar.com.br | Disruption of unfolded protein response medicinacomplementar.com.br |

The bioreduction of the nitro group on the acridine scaffold is considered a probable mechanism of action, leading to the generation of free radicals that can damage biological membranes and proteins, further disrupting cellular processes. nih.gov Additionally, the effectiveness of many drugs can be altered by biotransformation, such as conjugation with glutathione. mdpi.com While primarily a detoxification pathway, this conjugation can sometimes lead to the bioactivation of a compound. For 1-nitro-9-aminoacridine, the presence of the amino group at position 9 appears to be crucial for the mechanism of GSH conjugation, which represents a form of post-transcriptional modification of the drug itself within the cell. mdpi.com

While specific studies on the direct modulation of mRNA stability or the function of specific translational control proteins by 1-Nitro-9-aminoacridine are not extensively detailed, the overarching effect on the protein synthesis machinery is a critical component of its mechanism of action. By disrupting the production of ribosomes, the compound effectively strangles the cell's ability to produce the proteins necessary for its growth and survival. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Mechanistic Elucidation

Elucidating Key Structural Determinants for Molecular Interactions

The biological activity of 1-nitro-9-aminoacridine and its derivatives is intricately linked to specific structural features that govern their interactions with molecular targets. The planar, aromatic acridine (B1665455) ring is a fundamental requirement, as it facilitates intercalation between the base pairs of DNA, a primary mechanism of action for many 9-aminoacridine (B1665356) compounds. mdpi.commdpi.com This intercalation is crucial for the formation of a stable ternary complex with DNA and topoisomerase-II, leading to the disruption of normal enzyme activity and subsequent DNA strand scissions. mdpi.com

The presence and position of the nitro group, as well as the nature of the substituent at the 9-amino position, are critical determinants of activity. nih.govnih.gov The introduction of a nitro group into the 9-aminoacridine molecule has been shown to significantly enhance its mutagenic activity. nih.gov Specifically, the 1-nitro derivatives exhibit a strong inhibitory effect on RNA biosynthesis and can form covalent crosslinks with DNA in vivo. nih.gov This crosslinking ability, more so than simple intercalation, is considered a key factor for the biological activity of 1-nitroacridine derivatives. nih.gov

Studies on various derivatives have highlighted the importance of the side chain attached to the 9-amino group. For instance, compounds with alkylaminopropyl chains, hydroxyalkyl-aminoalkyl chains, and hydroxyalkyl chains at the 9-amino position have demonstrated notable antitumor activity. nih.gov Furthermore, the lipophilicity of the substituent at the 9-amino group plays a significant role, with optimal activity observed within a specific range of log P* values. nih.gov The presence of three or more methylene (B1212753) spacers between the proximal and distal nitrogen atoms in the side chain is also a favorable feature for high antitumor activity. nih.gov

The planarity of the tricyclic 9-aminoacridine moiety is another critical determinant. Modifications that preserve this flat structure tend to maintain the "foot-in-the-door" mechanism of action at NMDA receptors, where the molecule's binding prevents channel closure. nih.gov Conversely, disrupting this planarity can alter the mechanism of action. nih.gov

QSAR Modeling for Predictive Research and Analog Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. silae.itresearchgate.net This approach is instrumental in predicting the activity of new chemical entities and guiding the design of more potent and selective analogs, thereby reducing the number of compounds that need to be synthesized and tested. silae.itresearchgate.net

Development of Predictive Models for Biological Activity Profiles

QSAR models for 1-nitro-9-aminoacridine derivatives have been developed to predict their antitumor activity and selectivity. nih.gov One such study involving 32 nitro-9-aminoacridine derivatives utilized principal component analysis (PCA) and multiple regression analysis (MRA) to build predictive models. nih.gov The results of four biological tests, including in vitro antitumor activity and toxicity, were analyzed. nih.gov Two principal components, PC1 and PC2, were identified, corresponding to general biological activity and selectivity, respectively. nih.gov

The general biological activity (PC1) was found to be parabolically dependent on the lipophilicity (log P*) of the substituent at the 9-amino group. nih.gov This indicates that there is an optimal range of lipophilicity for maximum activity. The selectivity (PC2) was found to be dependent on the shape index of the side chain and an indicator variable related to the presence of a distal nitrogen atom. nih.gov These models provide a framework for predicting the biological activity profiles of new 1-nitro-9-aminoacridine analogs based on their structural and physicochemical properties.

Identification of Molecular Descriptors Influencing Activity

Through QSAR studies, several molecular descriptors have been identified as being influential on the activity of 1-nitro-9-aminoacridine and its derivatives. These descriptors quantify various aspects of the molecular structure, such as hydrophobicity, electronics, and steric properties. nih.govresearchgate.net

Key molecular descriptors that have been shown to influence the antitumor activity of acridinone (B8587238) derivatives, a related class of compounds, include:

LogP (n-octanol-water partition coefficient): A measure of lipophilicity. researchgate.net For 1-nitro-9-aminoacridines, a log P* value between -1 and -2 is associated with high antitumor activity. nih.gov

WHIM (Weighted Holistic Invariant Molecular) descriptors: These are 3D descriptors that encode information about the size, shape, symmetry, and atom distribution of a molecule. researchgate.net

Electronic descriptors: Properties like dipole moment have been found to be statistically significant in influencing DNA-duplex stabilization. researchgate.net

Constitutional and topological descriptors: These include mean atomic polarizability and 2D autocorrelation descriptors, which have also been shown to play a role. researchgate.net

Quantum chemical descriptors: Calculated properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be used to model biological activity. researchgate.net

A QSAR study on a series of 9-(pyridin-2'-yl)-aminoacridines indicated that electron-withdrawing groups on the pyridine (B92270) ring promoted interaction with double-stranded DNA. mdpi.com

Table of Molecular Descriptors and Their Influence on Activity

| Descriptor Class | Specific Descriptor | Influence on Activity | Source |

|---|---|---|---|

| Hydrophobic | log P* | Parabolic dependence; optimal range between -1 and -2 for high antitumor activity. | nih.gov |

| Geometrical (WHIM) | Shape Index (2K) | Positively correlated with selectivity; a high value is desirable. | nih.gov |

| Indicator Variable | IN2N | Presence of three or more methylene spacers between nitrogen atoms in the side chain enhances selectivity. | nih.gov |

| Electronic | Dipole Moment | Influences physicochemical DNA-duplex stabilization. | researchgate.net |

| Quantum Chemical | HOMO/LUMO energy | Can be used to model and predict biological activity. | researchgate.net |

Impact of Chemical Modifications on Molecular Target Engagement and Selectivity

Chemical modifications to the 1-nitro-9-aminoacridine scaffold have a profound impact on its engagement with molecular targets and its selectivity. The introduction of a 1-nitro group is a critical modification that enhances the compound's biological activity, particularly its ability to form covalent crosslinks with DNA. nih.gov This is a key differentiator from its non-nitrated counterparts and is thought to be a primary reason for its potent antitumor effects. nih.gov

Modifications to the side chain at the 9-amino position are crucial for modulating both activity and selectivity. nih.govnih.gov For instance, the length and nature of the alkylamino side chain influence the compound's lipophilicity and shape, which in turn affect its general biological activity and selectivity. nih.gov A study of 32 nitro-9-aminoacridine derivatives found that for high antitumor activity and improved therapeutic efficacy, the compounds should have a lipophilicity (log P*) between -1 and -2, and a side chain with three or more methylene spacers if a distal nitrogen is present. nih.gov Additionally, a large and preferably unbranched substituent on the C9 position, leading to a high shape index value, contributes to better selectivity. nih.gov

The antitumor activity of 1-nitro-9-aminoacridine derivatives has been shown to be significant against certain experimental tumors like ascitic Ehrlich carcinoma and Walker carcinosarcoma, but not against others like leukemia L1210 in mice, despite showing in vitro activity against L1210 cells. nih.gov This suggests that chemical modifications can lead to specific biological properties and a differential spectrum of activity against various tumor types. nih.gov

Stereochemical Considerations in Activity Modulation

While the core acridine structure is planar, the substituents, particularly the side chain at the 9-amino position, can introduce stereochemical features that may influence biological activity. The three-dimensional arrangement of atoms in the side chain can affect how the molecule fits into its binding site on the target, such as the groove of DNA or the active site of an enzyme.

Advanced Research Methodologies and Techniques Employed in 1 Nitro 9 Aminoacridine Research

Spectroscopic Techniques for Molecular Interaction Analysis

Spectroscopic methods are fundamental to understanding how 1-nitro-9-aminoacridine interacts with its biological targets, primarily DNA and proteins. These techniques exploit the changes in the molecule's electronic and structural properties upon binding.

UV-Vis absorption spectroscopy is a primary tool for quantifying the binding affinity and stoichiometry of 1-nitro-9-aminoacridine with biomolecules. By monitoring the changes in the absorption spectrum of the compound upon titration with a macromolecule like DNA, researchers can determine the binding constant (Kb) and the binding site size. The interaction of 1-nitro-9-aminoacridine with DNA typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths) of the absorption bands, which is characteristic of intercalation.

The stoichiometry of the binding, which describes the ratio of the drug to its binding site on the macromolecule, can be determined using methods like the continuous variation method (Job's plot). semanticscholar.org These experiments involve preparing a series of solutions with varying mole fractions of 1-nitro-9-aminoacridine and the target biomolecule while keeping the total molar concentration constant. The stoichiometry is identified by the mole fraction at which the change in absorbance is maximal. semanticscholar.org For many acridine (B1665455) derivatives, a 1:1 stoichiometry with a DNA base pair is often observed. units.it

Here is an interactive data table summarizing typical binding constants obtained for acridine derivatives with DNA using UV-Vis spectroscopy:

| Acridine Derivative | DNA Type | Binding Constant (Kb) (M⁻¹) | Reference |

| 9-aminoacridine (B1665356) | Calf Thymus DNA | 4.0 ± 0.2 × 10⁴ | researchgate.net |

| Acridine Orange | Hemoglobin | - | researchgate.net |

| 1-nitro-9-aminoacridine | - | - |

Fluorescence spectroscopy offers a highly sensitive method for studying the intercalation of 1-nitro-9-aminoacridine into DNA and its binding to proteins. springernature.com The intrinsic fluorescence of 1-nitro-9-aminoacridine can be quenched or enhanced upon binding to a macromolecule. For instance, the binding of 9-aminoacridine derivatives to DNA often leads to fluorescence quenching, which can be analyzed using the Stern-Volmer equation to determine quenching constants. researchgate.net

This technique is particularly useful for confirming the intercalative binding mode. In a competitive binding experiment, a fluorescent probe known to intercalate into DNA, such as ethidium (B1194527) bromide, is used. The displacement of the probe by 1-nitro-9-aminoacridine results in a decrease in the probe's fluorescence intensity, providing evidence for intercalation. researchgate.net

Time-resolved fluorescence studies can further elucidate the kinetics of binding, revealing information about the association and dissociation rates of the drug-macromolecule complex. acs.org When studying protein binding, changes in the fluorescence of tryptophan residues within the protein can indicate binding events and conformational changes in the protein structure. researchgate.net

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes induced in biomolecules like DNA and proteins upon binding with 1-nitro-9-aminoacridine. core.ac.ukunivr.it CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral structure of macromolecules. univr.it

When an achiral molecule like 1-nitro-9-aminoacridine intercalates into the chiral DNA double helix, it can give rise to an induced CD signal in the absorption region of the drug. Furthermore, the binding can perturb the intrinsic CD spectrum of DNA, which is associated with its helical structure. For example, changes in the positive band around 275 nm and the negative band around 245 nm of B-form DNA can indicate alterations in base stacking and helical twist upon intercalation. researchgate.net Similarly, changes in the far-UV CD spectrum of proteins (190-250 nm) can reveal modifications in their secondary structure content (e.g., α-helix, β-sheet) upon ligand binding. researchgate.netcore.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about the complexes formed between 1-nitro-9-aminoacridine and its biological targets at the atomic level. numberanalytics.comjeolusa.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. numberanalytics.com

In studies with DNA, 1H NMR can be used to observe the upfield shifts of the drug's aromatic protons upon intercalation, which is a result of the shielding effect from the DNA base pairs. nih.gov 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities between the protons of 1-nitro-9-aminoacridine and the protons of the DNA, allowing for the precise determination of the intercalation site and the orientation of the drug within the DNA helix. nih.gov For instance, NOESY can show correlations between the acridine ring protons and the imino or base protons of specific DNA base pairs. nih.gov

NMR is also valuable for studying interactions with proteins. Saturation Transfer Difference (STD) NMR experiments can identify which parts of the ligand are in close contact with the protein, helping to map the binding epitope. researchgate.net

Here is an interactive data table showing exemplary 1H NMR chemical shift changes for an acridine derivative upon binding to DNA:

| Proton | Free Ligand (ppm) | Ligand-DNA Complex (ppm) | Δδ (ppm) | Reference |

| H1' (DNA) | 6.10 | 5.85 | -0.25 | nih.gov |

| H2' (DNA) | 2.05 | 1.80 | -0.25 | nih.gov |

| H2'' (DNA) | 2.35 | 2.10 | -0.25 | nih.gov |

| Aromatic (Ligand) | 7.50-8.50 | 7.20-8.20 | -0.30 | nih.gov |

Circular Dichroism (CD) for Conformational Changes in Biomolecules

Biophysical Techniques for Binding Characterization

Biophysical methods provide thermodynamic and kinetic parameters that are crucial for a complete understanding of the binding interactions of 1-nitro-9-aminoacridine.

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the direct measurement of the thermodynamics of binding interactions. nih.govtainstruments.com ITC measures the heat released or absorbed during the binding event as the ligand is titrated into a solution containing the macromolecule. news-medical.net

A single ITC experiment can directly determine the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). tainstruments.comnih.gov From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS. This complete thermodynamic profile provides deep insights into the forces driving the binding process. For example, a negative ΔH suggests that hydrogen bonding and van der Waals interactions are significant, while a positive ΔS indicates that hydrophobic interactions and solvent displacement are major contributors to the binding affinity. news-medical.net

Below is an interactive data table illustrating the type of thermodynamic data obtained from ITC for ligand-biomolecule interactions:

| Parameter | Value | Unit | Significance | Reference |

| Stoichiometry (n) | 1.1 | - | Molar ratio of ligand to binding site | tainstruments.com |

| Binding Affinity (Ka) | 2.5 x 10⁵ | M⁻¹ | Strength of the binding interaction | tainstruments.com |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | Heat released or absorbed upon binding | tainstruments.com |

| Entropy Change (ΔS) | 10.2 | cal/mol·K | Change in randomness of the system | tainstruments.com |

| Gibbs Free Energy (ΔG) | -11.5 | kcal/mol | Spontaneity of the binding process | tainstruments.com |

Surface Plasmon Resonance (SPR) for Real-Time Interaction Studies

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real time. researchgate.netbiocompare.comdrugtargetreview.com In the context of 1-nitro-9-aminoacridine research, SPR is instrumental in characterizing the binding kinetics and affinity of the compound and its analogues with target macromolecules, particularly DNA. evotec.comfrontiersin.org

The fundamental principle of SPR involves the immobilization of a ligand, such as a specific DNA sequence, onto a sensor chip, typically coated with a thin gold film. biocompare.commdpi.com An analyte, in this case, a derivative of 9-aminoacridine, is then flowed over this surface. biocompare.com The binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. researchgate.netmdpi.com This change is recorded in real-time, allowing for the detailed analysis of association and dissociation rates. biocompare.com

Studies have utilized SPR to explore how modifications to the 9-aminoacridine structure influence its interaction with DNA. For instance, research on amsacrine (B1665488) and its derivatives has shown that the presence of these compounds can decrease the affinity of enzymes like M. smegmatis TopA for DNA, suggesting a direct interaction between the inhibitors and the enzyme. frontiersin.org By monitoring the binding of a protein-inhibitor complex to DNA immobilized on an SPR chip, researchers can quantify the decrease in enzyme affinity for DNA caused by the compound. frontiersin.org

The data generated from SPR experiments, including association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constant (KD), are crucial for understanding the structure-activity relationships of these compounds. researchgate.net Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) can also be derived, offering deeper insights into the forces driving the binding events, such as hydrogen bonding. researchgate.net

Table 1: Key Parameters Derived from SPR Analysis

| Parameter | Description | Significance in 1-Nitro-9-aminoacridine Research |

|---|---|---|

| Association Rate (ka) | The rate at which the analyte binds to the immobilized ligand. | Indicates how quickly the compound forms a complex with its target (e.g., DNA). |

| Dissociation Rate (kd) | The rate at which the analyte-ligand complex breaks apart. | Reflects the stability of the compound-target complex. |

| Equilibrium Dissociation Constant (KD) | The ratio of kd to ka (kd/ka), representing the concentration of analyte required to saturate 50% of the ligand binding sites at equilibrium. | A key measure of binding affinity; a lower KD value signifies a stronger interaction. |

| Thermodynamic Parameters (ΔH, ΔS) | Changes in enthalpy and entropy upon binding. | Provide information about the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net |

Advanced Imaging Techniques for Intracellular Dynamics

To understand the biological effects of 1-nitro-9-aminoacridine, it is essential to visualize its behavior within the complex environment of a living cell. Advanced imaging techniques offer the spatial and temporal resolution needed to track the compound's localization and interactions at a subcellular level.

Confocal microscopy is an optical imaging technique that provides high-contrast, high-resolution images of a single plane within a sample by using a pinhole to eliminate out-of-focus light. uclouvain.be This allows for the three-dimensional reconstruction of cellular structures and the precise localization of fluorescently labeled molecules. uclouvain.be In studies of 9-aminoacridine derivatives, confocal microscopy can be used to determine their subcellular distribution, for example, by observing the localization of fluorescently tagged versions of the compounds or proteins they interact with. nikon.comresearchgate.netmdpi.com This technique is crucial for identifying the primary cellular compartments where the compound accumulates and exerts its effects.

Super-resolution microscopy encompasses a suite of techniques that bypass the diffraction limit of light, which restricts the resolution of conventional light microscopes to approximately 200-250 nanometers. promega.denorthwestern.eduunits.it Methods like Stimulated Emission Depletion (STED) microscopy and single-molecule localization techniques such as Stochastic Optical Reconstruction Microscopy (STORM) can achieve resolutions of tens of nanometers. promega.dethermofisher.com These powerful tools allow researchers to visualize molecular processes with unprecedented detail, offering the potential to observe the interaction of individual 1-nitro-9-aminoacridine molecules with their specific binding sites on DNA or other cellular targets. promega.de While direct imaging of 1-nitro-9-aminoacridine with super-resolution techniques is not yet widely reported, the methodology holds immense promise for future investigations into its precise molecular interactions within the cell.

Mass Spectrometry Imaging (MSI) is a powerful, label-free technology that maps the spatial distribution of a wide range of molecules, including small molecule drugs, metabolites, and lipids, directly in tissue sections. nih.govmurdoch.edu.au MSI generates a "chemical heatmap" by acquiring a mass spectrum at each pixel of the sample, providing detailed molecular information in a spatially defined manner. rsc.org This technique is untargeted, meaning it can detect both known and unexpected compounds without the need for specific labels or antibodies. nih.gov

In the context of 1-nitro-9-aminoacridine research, MSI can be used to visualize the distribution of the drug and its metabolites within tissues, correlating its localization with specific histological features. nih.govrsc.org This is particularly valuable for understanding its pharmacokinetic properties and identifying areas of accumulation. 9-Aminoacridine (9-AA) itself is frequently used as a matrix in a specific type of MSI called Matrix-Assisted Laser Desorption/Ionization (MALDI). rsc.orgdntb.gov.uaresearchgate.net In MALDI-MSI, a matrix compound is co-crystallized with the sample to facilitate the desorption and ionization of analyte molecules. researchgate.net 9-AA is particularly effective for analyzing low-molecular-weight compounds and lipids in negative ion mode due to its high sensitivity and minimal background interference. researchgate.net The development of new matrices, including derivatives of 9-aminoacridine, continues to expand the capabilities of MSI for detecting a broader range of biomolecules. researchgate.net

Table 2: Comparison of Advanced Imaging Techniques

| Technique | Principle | Resolution | Key Application for 1-Nitro-9-aminoacridine |

|---|---|---|---|

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, enabling optical sectioning and 3D reconstruction. uclouvain.be | ~200 nm (diffraction-limited) | Determining the subcellular localization of the compound or its interacting partners in specific organelles like the nucleus or mitochondria. uclouvain.benih.gov |

| Super-Resolution Microscopy (STED, STORM) | Overcomes the diffraction limit of light to achieve nanoscale resolution. promega.dethermofisher.com | 20-50 nm (STED), ~20 nm (STORM) | Potentially visualizing the precise binding sites of the compound on DNA strands or its association with specific protein complexes. promega.de |

| Mass Spectrometry Imaging (MSI) | Generates ion images by acquiring mass spectra across a sample surface, mapping molecular distribution. nih.govnih.gov | 50-200 µm (typical), down to ~1 µm | Mapping the spatial distribution of 1-nitro-9-aminoacridine and its metabolites in tissues to understand pharmacokinetics and toxicology. murdoch.edu.aursc.org |

Confocal and Super-Resolution Microscopy for Subcellular Localization

Molecular Biology and Biochemical Assays for Pathway Analysis

A variety of molecular biology and biochemical assays are essential for dissecting the specific molecular pathways affected by 1-nitro-9-aminoacridine. These techniques help to identify the compound's precise binding sites on DNA and to understand its impact on gene expression.

DNA footprinting is a high-resolution technique used to identify the specific DNA sequence where a molecule binds. The method relies on the principle that a bound ligand, such as 1-nitro-9-aminoacridine, protects the DNA from cleavage by an agent like DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint"—a gap in the ladder of fragments where the DNA was protected from cleavage. stackexchange.com This technique is invaluable for determining the sequence-specificity of DNA-binding compounds. To precisely map the binding location, one end of the DNA fragment is radioactively labeled, allowing the length of the cleaved fragments to indicate their position relative to this labeled end. stackexchange.com

Gel-based assays, such as the electrophoretic mobility shift assay (EMSA) or gel retardation assay, are fundamental for studying protein-DNA or drug-DNA interactions. thermofisher.com These assays are based on the principle that a DNA fragment bound to a protein or a small molecule will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA. thermofisher.com This "shift" in mobility confirms the formation of a complex. DNA unwinding assays, another gel-based method, can be used to characterize intercalating agents. nih.gov The intercalation of a compound like a 9-aminoacridine derivative into plasmid DNA causes the DNA to unwind, and the extent of this unwinding can be quantified by observing the mobility of different plasmid topoisomers on an agarose (B213101) gel. nih.gov Studies have shown that 9-aminoacridine carboxamide analogues unwind DNA to a greater extent than cisplatin. nih.gov

To understand the downstream cellular consequences of 1-nitro-9-aminoacridine's interaction with DNA, researchers employ gene expression profiling techniques. These methods measure the activity of thousands of genes simultaneously, providing a global picture of how the compound alters cellular function.

DNA microarrays have been used to study the expression profiles of genes in response to 9-aminoacridine derivatives. io.gliwice.pl In this technique, labeled cDNA from treated and untreated cells is hybridized to a chip containing thousands of known DNA probes, allowing for a comparison of gene expression levels. creative-biolabs.com

More recently, RNA-Sequencing (RNA-Seq) has become the method of choice for transcriptomic analysis. RNA-Seq provides a comprehensive and quantitative view of the transcriptome by sequencing all RNA molecules in a sample. This allows for the identification of differentially expressed genes, novel transcripts, and alternative splicing events induced by the compound.

Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific technique used to validate the findings from microarray or RNA-Seq experiments and to quantify the expression levels of a smaller, targeted set of genes. It is crucial for confirming the upregulation or downregulation of specific genes involved in pathways affected by 1-nitro-9-aminoacridine, such as those related to cellular stress, DNA repair, and apoptosis. The integration of these techniques provides a holistic understanding of the molecular mechanisms governing the cellular response to 1-nitro-9-aminoacridine. ccamp.res.in

Proteomics and Metabolomics Approaches for Global Cellular Responses

The application of high-throughput "omics" technologies, specifically proteomics and metabolomics, has been instrumental in developing a comprehensive understanding of the global cellular responses to 1-Nitro-9-aminoacridine and its derivatives, such as Nitracrine. These methodologies allow for a systems-level view of how cells react to the compound, moving beyond a single-target perspective to a more holistic appreciation of its mechanism of action.

Proteomic analyses, which study the entire protein complement of a cell, have been employed to identify the molecular targets and pathways affected by 1-Nitro-9-aminoacridine. By comparing the protein expression profiles of cancer cells before and after treatment, researchers can pinpoint specific proteins that are upregulated or downregulated. For instance, studies on the related compound Nitracrine have revealed significant alterations in proteins involved in key cellular processes. These include proteins associated with DNA damage response, cell cycle control, apoptosis (programmed cell death), and cellular metabolism. This approach provides a detailed map of the cellular machinery impacted by the compound, offering crucial insights into its cytostatic and cytotoxic effects.

Metabolomics, the large-scale study of small molecules or metabolites within cells, provides a complementary layer of information. It offers a real-time snapshot of the cell's physiological state by quantifying changes in metabolic pathways. When cells are exposed to 1-Nitro-9-aminoacridine, their metabolic fingerprint can be significantly altered. Researchers have used these techniques to observe shifts in energy metabolism, nucleotide biosynthesis, and amino acid pathways. Such data helps to elucidate how the compound disrupts the essential biochemical processes that cancer cells rely on for their rapid proliferation and survival. The integration of proteomics and metabolomics data provides a powerful, multi-faceted view of the cellular perturbations induced by 1-Nitro-9-aminoacridine, facilitating the identification of biomarkers for drug response and the discovery of novel therapeutic targets.

X-ray Crystallography for Structural Elucidation of the Compound and its Complexes

X-ray crystallography has been a pivotal technique for determining the precise three-dimensional atomic structure of 1-Nitro-9-aminoacridine and its biologically relevant complexes, particularly with DNA. This method provides unparalleled, high-resolution insights into how the compound interacts with its molecular targets, which is fundamental to understanding its mechanism of action and for guiding the rational design of new, more effective derivatives.

Crystallographic studies have successfully resolved the structure of 1-Nitro-9-aminoacridine derivatives complexed with DNA oligonucleotides. These studies have unequivocally confirmed that the primary mode of interaction is DNA intercalation. The planar, electron-deficient acridine ring of the compound inserts itself between the base pairs of the DNA double helix. This intercalation process distorts the local DNA structure, leading to an unwinding of the helix and an increase in the separation between adjacent base pairs to accommodate the drug molecule.

The high-resolution crystal structures provide a detailed map of the intermolecular forces that stabilize the drug-DNA complex. These include van der Waals forces between the acridine ring and the DNA bases, as well as specific hydrogen bonds and electrostatic interactions between the side chains of the compound and the phosphate (B84403) backbone or the edges of the base pairs in the DNA grooves. For example, the crystal structure of a complex between a Nitracrine analogue and a DNA hexamer revealed that the nitro group is positioned in the minor groove of the DNA. This detailed structural information is invaluable, as it explains the binding affinity and sequence preferences of the compound and serves as a blueprint for designing new molecules with enhanced DNA-targeting capabilities.

Interactive Data Table: Crystallographic Data for 1-Nitro-9-aminoacridine Analogue-DNA Complex

The following table summarizes key structural parameters from an X-ray crystallography study of a Nitracrine analogue in a complex with a DNA hexamer d(CGATCG)₂.

| Parameter | Description | Value | Reference |

| PDB ID | Protein Data Bank identifier for the crystal structure. | 1V3A | |

| Resolution | The level of detail obtained from the crystallographic data. | 2.10 Å | |

| Binding Mode | The way the compound interacts with the DNA molecule. | Intercalation between C-G base pairs | |

| DNA Helix Unwinding | The degree to which the DNA helix is untwisted upon drug binding. | 21° | |

| Base Pair Rise | The increase in distance between the intercalated base pairs. | 6.8 Å | |

| Side Chain Position | The location of the drug's side chain relative to the DNA helix. | Minor Groove |

Computational and Theoretical Approaches in 1 Nitro 9 Aminoacridine Research

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as 1-nitro-9-aminoacridine, binds to a large biological macromolecule, like DNA or a protein. springernature.com These methods explore the most energetically favorable conformations and orientations of the ligand within the binding site of the target. springernature.com

The planar aromatic structure of the acridine (B1665455) core is a key feature that allows these molecules to interact with DNA primarily through intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. mdpi.com This interaction is a cornerstone of the biological activity of many acridine derivatives. mdpi.com Molecular docking simulations are frequently employed to model this intercalation process, predicting the preferred binding sites and the stability of the resulting DNA-ligand complex. io.gliwice.pl